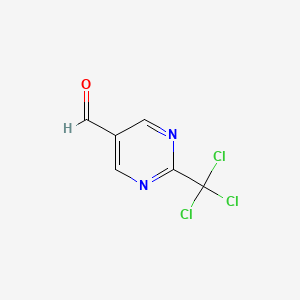
2-(Trichloromethyl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trichloromethyl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H3Cl3N2O It is characterized by the presence of a trichloromethyl group attached to the second position of a pyrimidine ring, with an aldehyde group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trichloromethyl)pyrimidine-5-carbaldehyde typically involves the introduction of a trichloromethyl group to a pyrimidine ring followed by the formation of an aldehyde group at the desired position. One common method involves the reaction of pyrimidine derivatives with trichloromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(Trichloromethyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-(Trichloromethyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(Trichloromethyl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trichloromethyl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Trichloromethyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde: Similar in structure but with a trifluoromethyl group instead of a trichloromethyl group.
2-(Chloromethyl)pyrimidine-5-carbaldehyde: Contains a chloromethyl group instead of a trichloromethyl group.
2-(Bromomethyl)pyrimidine-5-carbaldehyde: Contains a bromomethyl group instead of a trichloromethyl group.
Uniqueness: 2-(Trichloromethyl)pyrimidine-5-carbaldehyde is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H3Cl3N2O |
|---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
2-(trichloromethyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H3Cl3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-3H |
InChI Key |
VNMGFMAFMJOHLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(Cl)(Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


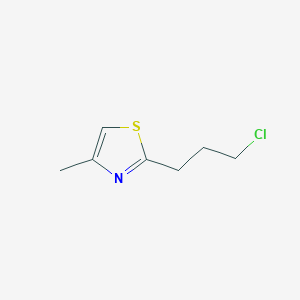
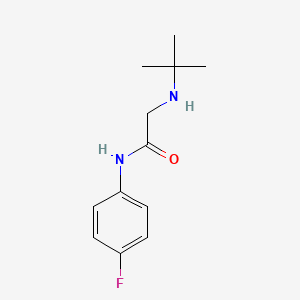
![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanethiol](/img/structure/B15261514.png)
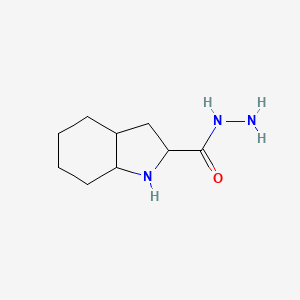
![5-Bromo-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B15261521.png)





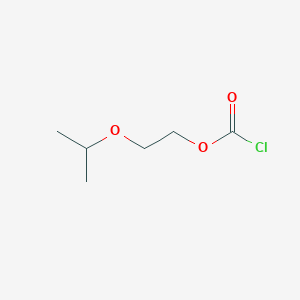
![5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B15261577.png)
![3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B15261584.png)
![2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B15261585.png)
